molecular formula C8H10O2 B1169602 3-[(1S)-1-hydroxyethyl]phenol CAS No. 194545-44-3

3-[(1S)-1-hydroxyethyl]phenol

Cat. No. B1169602
CAS RN: 194545-44-3
M. Wt: 138.16
InChI Key:
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Description

Synthesis Analysis

The synthesis of phenolic compounds, like “3-[(1S)-1-hydroxyethyl]phenol,” often involves the formation of complexes with metal ions or the use of specific catalysts to introduce the hydroxyethyl group to the phenol ring. For example, Xie et al. (2005) described the synthesis of a novel alcohol and phenol-containing polyamine ligand and its Co(III) and Cu(II) complexes, demonstrating the structural versatility of phenolic compounds in coordination chemistry (Xie et al., 2005).

Molecular Structure Analysis

The molecular structure of phenolic compounds, including “this compound,” can be determined using various spectroscopic and crystallographic techniques. Studies such as those by Hariharasarma & Gray (1998) provide insights into the crystal structure of related phenolic compounds, revealing the presence of intramolecular hydrogen bonding and the spatial arrangement of substituents on the phenol ring (Hariharasarma & Gray, 1998).

Chemical Reactions and Properties

Phenolic compounds undergo a variety of chemical reactions, including electrophilic substitution, oxidation, and coupling reactions. The presence of the hydroxyethyl group in “this compound” can influence its reactivity and the types of chemical transformations it can undergo. Studies like those by Wu et al. (2018) on the palladium-catalyzed reductive [5+1] cycloaddition of enynes with CO, demonstrate the potential for synthesizing functionalized phenols, showcasing the chemical versatility of phenolic compounds (Wu et al., 2018).

Physical Properties Analysis

The physical properties of “this compound,” such as melting point, boiling point, and solubility, are influenced by its molecular structure. The hydroxyethyl group can affect the compound's hydrogen bonding capability, which in turn influences its physical characteristics. Research on related phenolic compounds provides a foundation for understanding these properties.

Chemical Properties Analysis

The chemical properties of “this compound” are defined by its functional groups. The phenol moiety contributes to its acidity, while the hydroxyethyl group affects its reactivity towards nucleophilic substitutions and oxidation reactions. The study on the selective hydroxylation of benzene to phenol by Shoji et al. (2013) highlights the reactivity of phenolic compounds under catalytic conditions, offering insight into their chemical behavior (Shoji et al., 2013).

Scientific Research Applications

  • Renewable Building Block in Materials Science :

    • Phloretic acid, a naturally occurring phenolic compound similar to 3-[(1S)-1-hydroxyethyl]phenol, is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application is significant in materials science, providing a sustainable alternative to phenol for imparting specific properties of benzoxazine to aliphatic hydroxyl-bearing molecules or macromolecules (Trejo-Machin et al., 2017).
  • Antioxidant Activities in Phenolic Acids :

    • The structure-antioxidant activity relationship of phenolic acids, including those with hydroxyl groups similar to this compound, demonstrates that methoxyl and phenolic hydroxyl groups can enhance antioxidant activities. This is relevant in the study of natural antioxidants and their potential health benefits (Chen et al., 2020).
  • Photocatalytic Production of Phenol :

    • The photocatalytic hydroxylation of benzene to phenol over Fe-based metal–organic frameworks highlights a method for one-step selective production of phenol, an application relevant in chemical synthesis and industrial processes (Wang et al., 2015).
  • Use in Organic Synthesis :

    • Studies on benzylic C-H trifluoromethylation of phenol derivatives, including those related to this compound, show practical utility in the synthesis of potent inhibitors and other complex organic molecules (Egami et al., 2015).
  • Applications in Biocatalysis and Enzymology :

    • Research on wild-type cytochrome P450BM3 assisted hydroxylation of benzene to phenol points to applications in biocatalysis, offering environmentally friendly alternatives for chemical synthesis (Shoji et al., 2013).
  • Antioxidant Properties and Applications in Food Industry :

    • Phenolic compounds, including those structurally similar to this compound, have been studied for their antioxidant properties, with applications in the food industry and potential health benefits (Balasundram et al., 2006).
  • Synthetic Applications and Biological Studies :

    • The synthesis of tritium-labeled hydroxytyrosol, a phenolic compound, indicates applications in biological studies, including bioavailability and metabolism research (Tuck et al., 2000).
  • Catalytic Applications in Polymerization :

    • Phenols, including those structurally related to this compound, are used as organic catalysts in reversible chain transfer catalyzed living radical polymerization, highlighting applications in polymer science and engineering (Goto et al., 2010).

Mechanism of Action

Target of Action

The primary target of 3-[(1S)-1-hydroxyethyl]phenol is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

This compound interacts with its target, Acetylcholinesterase, by binding to the active site of the enzyme. This binding inhibits the enzyme’s activity, preventing the breakdown of acetylcholine . The resulting increase in acetylcholine levels can lead to enhanced neurotransmission.

Biochemical Pathways

The compound is likely involved in the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids. This pathway is crucial for the production of a variety of secondary metabolites, including phenolic compounds . The compound may also be involved in the phenylpropanoid pathway , which leads to the production of a wide range of compounds, including flavonoids, coumarins, and lignans .

Result of Action

The inhibition of Acetylcholinesterase by this compound leads to an increase in acetylcholine levels, enhancing cholinergic transmission . This can have various effects at the molecular and cellular levels, depending on the specific context and location of the cholinergic transmission.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which may influence its ability to interact with its target. Additionally, the presence of other molecules can impact the compound’s action, as they may compete for the same target or alter the target’s conformation

properties

IUPAC Name

3-[(1S)-1-hydroxyethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6(9)7-3-2-4-8(10)5-7/h2-6,9-10H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJRWHSKVYUZHQ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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